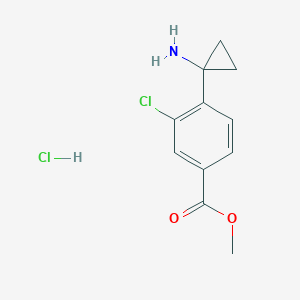
Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride is a synthetic organic compound with the molecular formula C11H13NO2. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride involves several steps. One method includes the reaction of methyl 4-(1-aminocyclopropyl)benzoate with hydrogen chloride in ethyl acetate. The reaction conditions vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted benzoates.
科学的研究の応用
Chemistry
In chemistry, Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used to study the biochemical and physiological effects of cyclopropyl-containing compounds. It is also used in the development of new drugs and therapeutic agents .
Medicine
For example, it has been studied for its potential use in psychiatric treatment as part of sodium benzoate, which inhibits d-amino acid oxidase and shows promise as an adjunct therapy for schizophrenia .
Industry
In industry, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with unique properties, such as photoinitiators for photopolymerization .
作用機序
The mechanism of action of Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. For example, as part of sodium benzoate, it inhibits d-amino acid oxidase, leading to improvements in symptoms and neurocognition in patients with chronic schizophrenia . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with various enzymes and receptors in the body.
類似化合物との比較
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate
- Methyl 4-(1-aminocyclopropyl)-3-methylbenzoate
- Methyl 4-(1-aminocyclopropyl)-3-fluorobenzoate
Uniqueness
Methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate hydrochloride is unique due to its specific chemical structure, which includes a cyclopropyl group and a chlorine atom on the benzoate ring. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
特性
IUPAC Name |
methyl 4-(1-aminocyclopropyl)-3-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)7-2-3-8(9(12)6-7)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKOERDKENESIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2(CC2)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2855084.png)
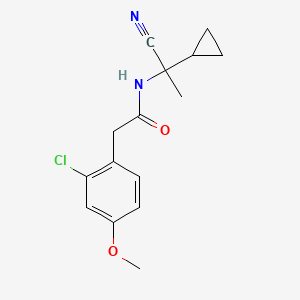
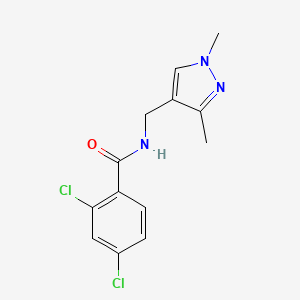
![(E)-3-(2-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2855088.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2855089.png)
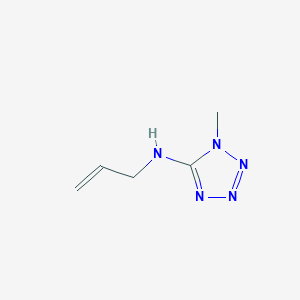
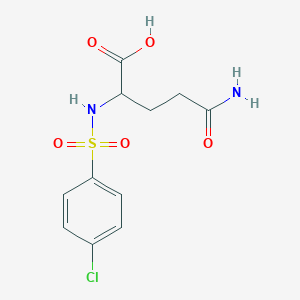
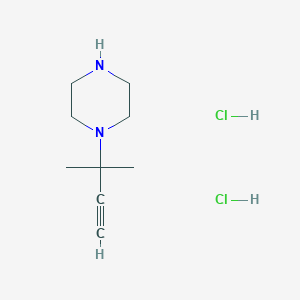
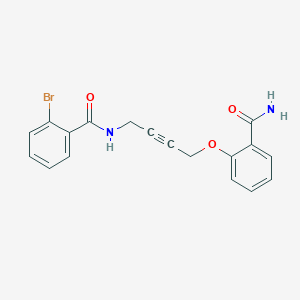
![N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2855101.png)
![(2S)-3-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID](/img/structure/B2855103.png)
![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)
